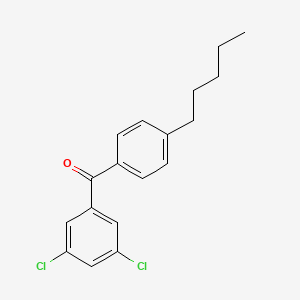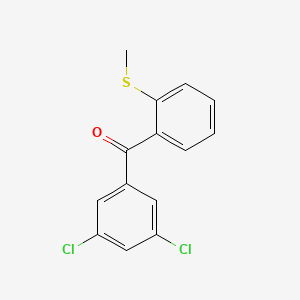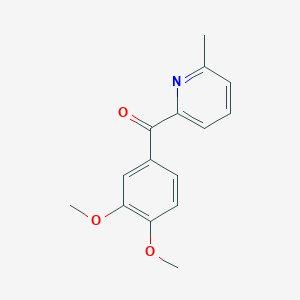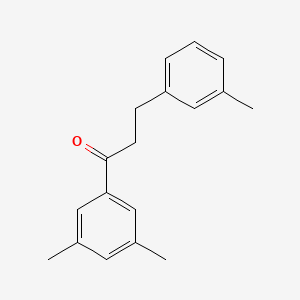![molecular formula C14H16O5 B3025155 2,2-Dimethyl-4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyric acid CAS No. 951894-12-5](/img/structure/B3025155.png)
2,2-Dimethyl-4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyric acid
Overview
Description
2,2-Dimethyl-4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyric acid is an organic compound with the molecular formula C14H16O5 and a molecular weight of 264.27 g/mol. This compound is characterized by the presence of a 3,4-(ethylenedioxy)phenyl group attached to a 4-oxobutyric acid backbone, with two methyl groups at the 2-position. It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2,2-Dimethyl-4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyric acid involves several steps. One common method includes the reaction of 3,4-(ethylenedioxy)benzaldehyde with a suitable ketone under acidic or basic conditions to form the corresponding intermediate. This intermediate is then subjected to further reactions, such as oxidation or reduction, to yield the final product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Chemical Reactions Analysis
2,2-Dimethyl-4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations .
Scientific Research Applications
2,2-Dimethyl-4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyric acid is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.
Industry: It is employed in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyric acid involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific active sites, inhibiting or modulating the activity of target proteins. This interaction can affect various biochemical pathways, leading to desired therapeutic or industrial outcomes .
Comparison with Similar Compounds
2,2-Dimethyl-4-[3,4-(ethylenedioxy)phenyl]-4-oxobutyric acid can be compared with similar compounds, such as:
2,2-Dimethyl-4-phenyl-4-oxobutyric acid: Lacks the ethylenedioxy group, resulting in different chemical properties and reactivity.
3,4-(Ethylenedioxy)phenylacetic acid: Contains a similar phenyl group but differs in the acetic acid backbone.
2,2-Dimethyl-4-[3,4-(methylenedioxy)phenyl]-4-oxobutyric acid: Similar structure but with a methylenedioxy group instead of ethylenedioxy, affecting its reactivity and applications.
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,2-dimethyl-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-14(2,13(16)17)8-10(15)9-3-4-11-12(7-9)19-6-5-18-11/h3-4,7H,5-6,8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUVXYFZBCXPMDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=CC2=C(C=C1)OCCO2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















